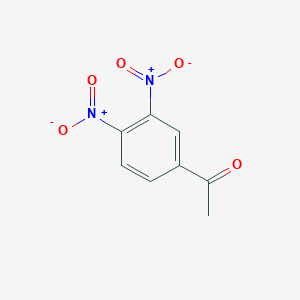
1-(3,4-Dinitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O5 It is a derivative of acetophenone, where the phenyl ring is substituted with nitro groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanone can be synthesized through the nitration of acetophenone. The process typically involves the reaction of acetophenone with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dinitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-(3,4-Diaminophenyl)ethanone.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Oxidation: 1-(3,4-Dinitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(3,4-Dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical products where nitroaromatic compounds are required.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dinitrophenyl)ethanone exerts its effects is largely dependent on its chemical reactivity. The nitro groups are highly electron-withdrawing, making the aromatic ring more reactive towards nucleophiles. This property is exploited in various chemical reactions where the compound acts as an electrophile. Additionally, the nitro groups can undergo reduction to form amino groups, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
1-(3,5-Dinitrophenyl)ethanone: Similar structure but with nitro groups at the 3 and 5 positions.
1-(3-Nitrophenyl)ethanone: Contains a single nitro group at the 3 position.
1-(4-Nitrophenyl)ethanone: Contains a single nitro group at the 4 position.
Uniqueness: 1-(3,4-Dinitrophenyl)ethanone is unique due to the presence of two nitro groups in the ortho and para positions relative to the ethanone group. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo selective reduction. These characteristics make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H6N2O5 |
|---|---|
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
1-(3,4-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4H,1H3 |
Clave InChI |
NRWMSJRLIZWNTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


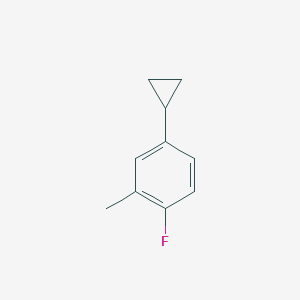
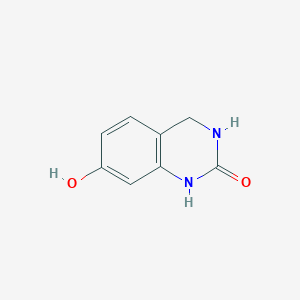
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

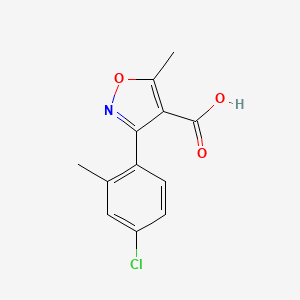

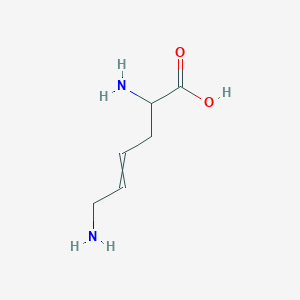
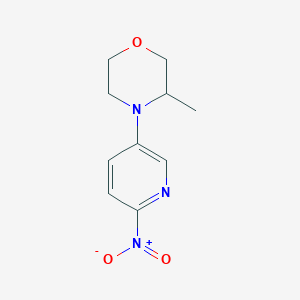
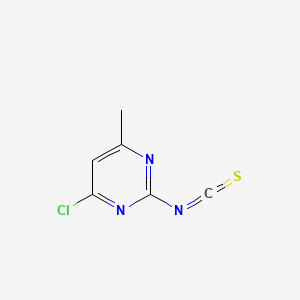
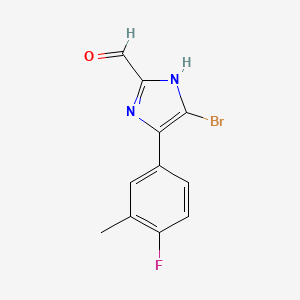
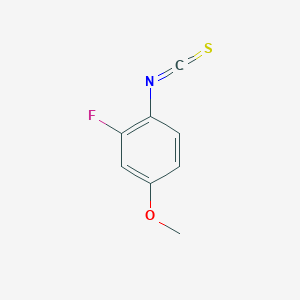
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
